6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is an intriguing compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are notable for their unique structure that combines elements from both pyrazole and pyrimidine rings. The presence of the allylthio group and hydroxyethyl side chain lends this compound potential for diverse chemical reactivity and biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology
Biologically, pyrazolo[3,4-d]pyrimidines are known for their bioactive properties, including anticancer, antiviral, and anti-inflammatory activities. The presence of allylthio and hydroxyethyl groups may enhance these activities by improving bioavailability and target specificity.
Medicine
In medicine, derivatives of 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are being investigated for their potential as therapeutic agents. These include inhibitors of specific enzymes or pathways involved in disease progression.
Industry
Industrially, the compound may be used in the development of novel materials, pharmaceuticals, and agrochemicals, owing to its versatile chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be achieved via multiple synthetic pathways One common method involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by functional group modifications The synthesis typically starts with pyrazole derivatives, which undergo cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine structure
Industrial Production Methods
In an industrial setting, the synthesis may involve optimization of reaction conditions to maximize yield and purity. This could involve the use of catalytic systems, controlled temperatures, and continuous flow processes. Scalability is achieved by employing large-scale reactors and automated systems to ensure consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes a variety of chemical reactions, including:
Oxidation: : The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the compound may target the double bond in the allylthio group, using reducing agents such as lithium aluminum hydride.
Substitution: : The hydroxyethyl group can participate in substitution reactions, forming esters or ethers in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Alcohols, thiols, halides
Major Products
The major products of these reactions include sulfoxides, sulfones, reduced thioethers, and various substituted derivatives. These products may further undergo secondary reactions to yield more complex molecules.
Mechanism of Action
The mechanism of action of 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as kinases, which play crucial roles in cell signaling and regulation. By binding to the active site or allosteric site of these enzymes, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(methylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
6-(ethylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
Compared to its analogs, 6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one possesses unique reactivity due to the allylthio group. This group can undergo a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives. Additionally, the hydroxyethyl side chain enhances its solubility and potential for biological interaction, making it a valuable compound for research and development.
So, there you have it—a deep dive into this compound. Did it tickle your scientific fancy?
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-5-17-10-12-8-7(9(16)13-10)6-11-14(8)3-4-15/h2,6,15H,1,3-5H2,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKHKXYFAIAPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=NN2CCO)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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